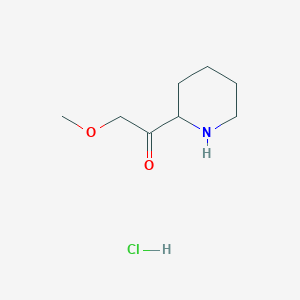

2-Methoxy-1-piperidin-2-ylethanone;hydrochloride

Description

BenchChem offers high-quality 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-methoxy-1-piperidin-2-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-6-8(10)7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYRDSBGXVZJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 2-Methoxy-1-piperidin-2-ylethanone Hydrochloride

Abstract

This technical guide provides a comprehensive, proposed pathway for the synthesis of 2-Methoxy-1-piperidin-2-ylethanone hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine moiety is a crucial scaffold in numerous pharmaceuticals, and functionalization at the 2-position offers a key vector for structural diversification.[1][2][3] Due to the absence of a direct, published synthesis for this specific target, this document outlines a robust, multi-step synthetic route grounded in well-established and authoritative chemical transformations. The proposed pathway commences with the N-protection of piperidine, followed by a directed α-lithiation and subsequent acylation to construct the key C-C bond. The synthesis culminates in N-deprotection and salt formation. This guide provides detailed, step-by-step experimental protocols, mechanistic insights, and characterization data, designed for researchers, scientists, and professionals in drug development.

Introduction and Retrosynthetic Analysis

The piperidine ring is a privileged structure in medicinal chemistry, forming the core of a vast array of therapeutic agents due to its favorable physicochemical properties and ability to interact with biological targets.[1] Functionalization of the piperidine scaffold is a cornerstone of drug design, and methods to introduce substituents at specific positions are of high value. The target molecule, 2-Methoxy-1-piperidin-2-ylethanone hydrochloride, features a methoxyacetyl group at the C2 position of the piperidine ring. This substitution pattern is not accessible through simple N-acylation of piperidine and requires a more nuanced synthetic strategy.

This guide details a proposed synthesis that leverages modern organometallic techniques to achieve regioselective C2-acylation. The logical approach to constructing this molecule is through a retrosynthetic analysis, which identifies the most strategic bond disconnections and reveals plausible starting materials.

Retrosynthetic Logic:

The primary disconnection is the carbon-carbon bond between the piperidine C2 carbon and the carbonyl of the ethanone moiety. This leads back to a C2-lithiated piperidine synthon and a methoxyacetyl electrophile. The C2-lithiated piperidine can be reliably generated from an N-protected piperidine, which itself is derived from commercially available piperidine.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Pathway

The forward synthesis is a four-step process designed for efficiency and control, based on analogous transformations found in the literature.[4][5]

Caption: Proposed four-step synthesis workflow.

Step 1: N-Protection of Piperidine

Rationale: The initial step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a critical prerequisite for the subsequent lithiation step. The Boc group serves two primary functions: it deactivates the nitrogen, preventing it from interfering with the strong base, and it acts as a powerful directing group, facilitating the regioselective deprotonation of the adjacent C2 proton.

Experimental Protocol:

-

To a stirred solution of piperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, ~0.5 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-piperidine.

-

Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain pure N-Boc-piperidine as a colorless oil.

Step 2: α-Lithiation and Acylation

Rationale: This is the key bond-forming step. The N-Boc group directs the deprotonation to the C2 position. sec-Butyllithium (s-BuLi) is an effective base for this transformation, and the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial as it chelates the lithium cation, increasing the basicity of the organolithium species and stabilizing the resulting C2-lithiated intermediate. The subsequent quenching of this nucleophilic intermediate with methoxyacetyl chloride, an electrophile, forms the desired C-C bond, yielding the C2-acylated piperidine.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve N-Boc-piperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (1.2 eq, as a solution in cyclohexane) dropwise, maintaining the internal temperature below -70 °C. The solution may turn yellow, indicating the formation of the lithiated species.

-

Stir the mixture at -78 °C for 3 hours.

-

In a separate flask, prepare a solution of methoxyacetyl chloride (1.5 eq) in anhydrous THF.

-

Add the methoxyacetyl chloride solution dropwise to the lithiated piperidine solution at -78 °C.

-

Stir the reaction at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography to isolate N-Boc-2-(methoxyacetyl)piperidine.

Step 3: N-Deprotection

Rationale: With the core structure assembled, the Boc protecting group is removed to reveal the secondary amine of the piperidine ring. This is typically achieved under acidic conditions, where the Boc group is readily cleaved to isobutylene and carbon dioxide. A solution of HCl in an organic solvent like dioxane is effective for this purpose.

Experimental Protocol:

-

Dissolve the purified N-Boc-2-(methoxyacetyl)piperidine (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

-

Cool the solution to 0 °C in an ice bath.

-

Add a 4M solution of HCl in dioxane (5-10 eq) dropwise.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The crude product will be the hydrochloride salt of the target amine.

-

To obtain the free base for the final salt formation step, neutralize the crude salt with a base like saturated sodium bicarbonate solution and extract with an organic solvent. Dry the organic extracts and concentrate to yield the free base, 2-Methoxy-1-(piperidin-2-yl)ethanone.

Step 4: Hydrochloride Salt Formation

Rationale: The final step is the formation of the hydrochloride salt. Converting the free base, which may be an oil, into a crystalline salt often simplifies purification (through recrystallization), improves stability, and enhances handling properties.[6] This is achieved by treating the free base with a solution of hydrogen chloride.

Experimental Protocol:

-

Dissolve the crude free base, 2-Methoxy-1-(piperidin-2-yl)ethanone, in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

To this stirred solution, add a solution of anhydrous HCl in diethyl ether (e.g., 2M solution) dropwise until precipitation is complete.

-

Stir the resulting suspension at room temperature for 30-60 minutes.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any non-basic impurities.

-

Dry the solid under vacuum to yield the final product, 2-Methoxy-1-piperidin-2-ylethanone hydrochloride, as a stable solid.

Purification and Characterization

Rigorous purification and characterization are essential to validate the successful synthesis of the target compound.

Purification:

-

Flash Column Chromatography: Utilized for the purification of the N-Boc protected intermediates. The choice of eluent (typically a gradient of ethyl acetate in hexanes) is determined by TLC analysis.

-

Recrystallization: The final hydrochloride salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain a highly pure, crystalline solid.

Characterization: The structure and purity of the final product should be confirmed using a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons, a singlet for the methoxy group (~3.4 ppm), and a singlet or doublet for the methylene protons adjacent to the carbonyl group (~3.8-4.2 ppm). Protons adjacent to the nitrogen will show characteristic shifts. |

| ¹³C NMR | A carbonyl carbon signal (~205-210 ppm), a methoxy carbon signal (~59 ppm), and signals for the piperidine ring carbons and the methylene carbon of the acetyl group. |

| FT-IR | A strong carbonyl (C=O) stretching absorption around 1710-1730 cm⁻¹. N-H stretching bands for the secondary ammonium salt will be visible in the 2400-3000 cm⁻¹ region. |

| Mass Spectrometry (ESI-MS) | The electrospray ionization mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. |

| Melting Point | A sharp melting point for the recrystallized hydrochloride salt indicates high purity. |

Conclusion

This technical guide outlines a robust and scientifically grounded proposed synthesis for 2-Methoxy-1-piperidin-2-ylethanone hydrochloride. By employing a strategy of N-protection followed by directed α-lithiation and acylation, this pathway offers a reliable method for accessing this specific C2-functionalized piperidine derivative. The detailed protocols for synthesis, purification, and characterization provide a comprehensive framework for researchers and scientists in the field of organic and medicinal chemistry. This approach enables the production of the target compound for further investigation in drug discovery and development programs.

References

-

Sapphire Bioscience. 2-Methoxy-1-(piperidin-3-yl)ethan-1-one hydrochloride.

-

ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.

-

Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.

-

NextSDS. 2-methoxy-1-(piperidin-2-yl)ethan-1-one hydrochloride.

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

-

PMC. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.

-

Benchchem. Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.

-

Academica. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.

-

PMC. 1-Chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one.

-

Patents.google.com. CRYSTALLINE FORM OF THE HYDROCHLORIDE SALT OF 2-((1R,4R) - EPO.

-

PMC. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs.

-

ACS Publications. Hydrochloride Salt of the GABAkine KRM-II-81.

-

DTIC. Piperidine Synthesis.

-

PMC. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.

-

PubChemLite. 2,2-dimethoxy-1-(piperidin-1-yl)ethanone.

-

ChemicalBook. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis.

-

PubMed. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity.

-

DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.

-

ResearchGate. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride.

-

ResearchGate. Synthesis of N-Substituted piperidines from piperidone.

-

ResearchGate. Procedure for N-alkylation of Piperidine?

-

ResearchGate. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.

-

ECHEMI. N - alkylation of piperidine with substituted benzyl chloride.

-

Benchchem. An In-depth Technical Guide to the Characterization of 1-(prop-2-yn-1-yl)piperidin-2-one.

-

ResearchGate. piperidone analogs: synthesis and their diverse biological applications.

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

-

Google Patents. CN101665458B - Preparation method of N-methoxyl-N-methyl-1-tosylpiperidine-4-amide.

-

ResearchGate. General strategy for synthesis of compounds. a. methoxyacetyl chloride,...

-

Google Patents. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.

-

Benchchem. Synthesis of 2-Aminoindan Hydrochloride from 2-Indanone: A Technical Guide.

-

PubChem. 2-Methoxy-1-phenylethan-1-ol.

-

Benchchem. Application Notes and Protocols: Synthesis and Purification of 2-Methoxyidazoxan for Research Use.

-

PubChem. 2-Methoxy-1-formylpiperidine.

-

PMC. Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping.

-

Reddit. Purification of THP protected compound.

-

Legend Pharma. 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijnrd.org [ijnrd.org]

- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Secure Verification [farfar.pharmacy.bg.ac.rs]

physical and chemical properties of 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Forward

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. This guide provides a comprehensive technical overview of a specific derivative, 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride. Due to the limited publicly available experimental data for this particular isomer, this document synthesizes known information with expert analysis of its structural analogues and foundational chemical principles to offer a robust resource for researchers. The insights herein are intended to explain the causality behind its expected properties and provide a framework for its synthesis, characterization, and safe handling.

Molecular Identity and Physicochemical Properties

Identifiers

A clear identification of a chemical entity is paramount for regulatory compliance and scientific communication.

| Identifier | Value | Source |

| Chemical Name | 2-methoxy-1-(piperidin-2-yl)ethan-1-one hydrochloride | [3] |

| CAS Number | 2361635-56-3 | [3] |

| EC Number | 187-427-7 | [3] |

Structural Information

The structure reveals a chiral center at the C2 position of the piperidine ring, indicating the potential for stereoisomers. The N-acylation with a methoxyacetyl group influences the conformational behavior of the piperidine ring.

/ CH₂ CH₂ | | CH₂ CH₂ \ / CH₂

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational predictions and structure-activity relationships provide valuable initial assessments.

| Property | Predicted Value/Information | Rationale/Context |

| Physical State | Solid | The hydrochloride salt form increases the likelihood of a crystalline solid state at room temperature. |

| Melting Point | Not available. Expected to be a relatively high-melting solid. | Amine hydrochlorides are ionic and typically have higher melting points than their free base counterparts. |

| Boiling Point | Not available. Decomposition may occur at high temperatures. | As a salt, it is non-volatile and will likely decompose before boiling. |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. Alkaloid salts are generally soluble in water.[5] |

| pKa | Not available. The piperidine nitrogen is basic. | The pKa of the conjugate acid of piperidine is approximately 11.2. Acylation of the nitrogen would be expected to decrease its basicity. |

Synthesis and Structural Elucidation

The synthesis of 2-substituted piperidines is a well-established field in organic chemistry, with several stereocontrolled methods available.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride would involve the acylation of 2-piperidineethanol followed by oxidation and chlorination, or more directly, the acylation of a suitable piperidine precursor. A common strategy involves the use of a chiral auxiliary to control the stereochemistry at the C2 position.

Caption: A proposed workflow for the synthesis and characterization of the target compound.

Experimental Protocol: Illustrative Acylation

This protocol is a general representation and would require optimization for this specific substrate.

-

Preparation: To a solution of a suitable 2-substituted piperidine precursor (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a non-nucleophilic base such as triethylamine (1.1 equivalents).

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add methoxyacetyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Collect the solid by filtration and dry under vacuum.

Spectroscopic Characterization (Expected)

Spectroscopic analysis is essential for structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3-3.5 ppm), the methylene protons adjacent to the carbonyl and the methoxy group, and a complex set of multiplets for the piperidine ring protons. The chemical shifts of the protons on the piperidine ring will be influenced by the conformation and the presence of the acyl group.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon around 170 ppm. Signals for the methoxy carbon and the carbons of the piperidine ring would also be present in their expected regions.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. C-N and C-O stretching vibrations will also be observable.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns.

Chemical Properties and Reactivity

Conformational Analysis

The N-acylation of the piperidine ring introduces a partial double bond character to the N-C(O) bond, leading to planarization. This creates a pseudoallylic strain that influences the preferred conformation of substituents at the C2 position.[2] For N-acylpiperidines with a 2-substituent, the axial orientation is generally favored to minimize this strain.[2] This conformational preference can have significant implications for the molecule's biological activity and interaction with protein targets.

Caption: Conformational equilibrium of 2-substituted N-acylpiperidines.

Stability and Reactivity

-

Stability: The hydrochloride salt is expected to be a stable, hygroscopic solid under standard laboratory conditions.[6] It should be stored in a tightly sealed container in a cool, dry place.[6]

-

Reactivity: The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions. The piperidine ring can undergo various chemical transformations, although the N-acyl group deactivates the nitrogen towards many typical amine reactions.

Safety and Handling

Given the limited specific toxicological data, a cautious approach based on the known hazards of related piperidine derivatives is essential.

Hazard Classification

Based on available data for the compound and its analogues, the following hazard classifications are noted:

-

Skin Irritation: Category 2[3]

-

Eye Irritation: Category 2A[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3[3]

Piperidine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[6][7][8][9] They can cause severe skin and eye burns.[6][7][8][10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10]

-

Fire Safety: Piperidine derivatives can be flammable.[8][10] Keep away from heat, sparks, and open flames.[8] Use appropriate fire-extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[7][8]

-

Spill Management: In case of a spill, avoid generating dust.[8] Absorb the spill with an inert material and place it in a sealed container for disposal.[8]

Conclusion

While specific experimental data for 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride remains scarce, a comprehensive understanding of its properties and behavior can be extrapolated from its structure and the well-documented chemistry of related piperidine derivatives. This guide provides a foundational understanding for researchers, emphasizing a cautious and well-informed approach to its synthesis, characterization, and handling. Further experimental investigation is necessary to fully elucidate the specific properties of this compound.

References

-

2-methoxy-1-(piperidin-2-yl)ethan-1-one hydrochloride - NextSDS. (n.d.). Retrieved March 20, 2026, from [Link]

-

An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids - Academia.edu. (n.d.). Retrieved March 20, 2026, from [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au - ACS Publications. (2023, May 12). Retrieved March 20, 2026, from [Link]

-

2-methoxy-1-(piperidin-3-yl)ethan-1-one hydrochloride - NextSDS. (n.d.). Retrieved March 20, 2026, from [Link]

-

Synthesis of 2‐substituted piperidine‐4‐carboxylic acids. - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

-

1-(2-Aminoethyl)piperidine - Antibodies. (n.d.). Retrieved March 20, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved March 20, 2026, from [Link]

-

Piperidine - SAFETY DATA SHEET. (2023, March 16). Retrieved March 20, 2026, from [Link]

-

ICSC 0317 - PIPERIDINE. (n.d.). Retrieved March 20, 2026, from [Link]

-

CAS#:21057-39-6 | 2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride. (2025, August 27). Retrieved March 20, 2026, from [Link]

-

Piperidine: Human health tier II assessment. (2016, February 5). Retrieved March 20, 2026, from [Link]

-

Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones - Semantic Scholar. (2013, June 27). Retrieved March 20, 2026, from [Link]

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025, August 18). Retrieved March 20, 2026, from [Link]

-

ISSN 0975-413X CODEN (USA): PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica. (n.d.). Retrieved March 20, 2026, from [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC. (2022, March 4). Retrieved March 20, 2026, from [Link]

-

Piperidine - SAFETY DATA SHEET - PENTA. (2024, May 7). Retrieved March 20, 2026, from [Link]

-

Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed. (2021, December 15). Retrieved March 20, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nextsds.com [nextsds.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for CAS 2361635-56-3

Executive Summary

In modern medicinal chemistry, the piperidine scaffold is universally recognized as a "privileged structure" due to its widespread presence in FDA-approved therapeutics, spanning central nervous system (CNS) agents, analgesics, and targeted anticancer drugs[1]. Its conformational flexibility and capacity for diverse molecular interactions make it a cornerstone of drug discovery. Among emerging functionalized piperidines, CAS 2361635-56-3 —chemically identified as 2-methoxy-1-(piperidin-2-yl)ethan-1-one hydrochloride—stands out as a highly versatile, trifunctional synthetic intermediate[2].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic specifications. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the mechanistic logic behind its structural design, and field-proven, self-validating experimental protocols for integrating it into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Logic

Understanding the baseline quantitative properties of CAS 2361635-56-3 is critical for accurate assay design, stoichiometric calculations, and synthetic planning.

Quantitative Data Summary

| Property | Specification |

| CAS Number | 2361635-56-3[2] |

| Chemical Name | 2-Methoxy-1-(piperidin-2-yl)ethan-1-one hydrochloride[3] |

| Molecular Formula | C8H16ClNO2[2] |

| Molecular Weight | 193.67 g/mol [2] |

| Physical Form | Solid (Hydrochloride Salt) |

| GHS Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[3] |

The Causality of the Salt Form: Why is this specific building block supplied as a hydrochloride salt rather than a free base? Free α -amino ketones are notoriously unstable. The nucleophilic secondary amine of the piperidine ring can undergo spontaneous intermolecular condensation with the electrophilic ketone of an adjacent molecule, leading to the formation of dihydropyrazines or other polymeric degradation products. By formulating the compound as an HCl salt, the piperidine nitrogen is protonated. This renders the lone pair non-nucleophilic, effectively locking the molecule in a stable state and ensuring long-term shelf stability and batch-to-batch reproducibility.

Mechanistic Utility in Drug Design

The architectural value of CAS 2361635-56-3 lies in its trifunctional nature, which allows for orthogonal derivatization.

-

Piperidine Ring (Basic Center): Provides conformational flexibility and acts as a primary pharmacophore capable of forming critical salt bridges or hydrogen bonds with target receptors (e.g., GPCRs or kinases)[4].

-

Carbonyl Group (Electrophile): Serves as a rigidifying sp2 -hybridized linker and a reactive handle for further functionalization, such as reductive amination or Grignard additions.

-

α -Methoxy Group (H-Bond Acceptor): Acts as a strong hydrogen bond acceptor and modulates the lipophilicity (LogP) of the resulting API, a critical parameter for optimizing blood-brain barrier (BBB) penetration in CNS-targeted drugs.

Pharmacophore mapping of the core structural motifs to potential receptor interactions.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The protocols emphasize the chemical logic behind each reagent choice to prevent side reactions.

Protocol A: Controlled Free-Basing and N-Alkylation

Objective: To functionalize the piperidine nitrogen while preserving the integrity of the α -methoxy ketone.

-

Preparation: Suspend CAS 2361635-56-3 (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced side reactions.

-

Free-Basing: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

-

Expert Insight (Causality): DIPEA is chosen over stronger aqueous bases (like NaOH) or unhindered amines because its steric bulk prevents it from acting as a nucleophile. It safely neutralizes the HCl salt to liberate the free amine without promoting enolization or epimerization at the chiral C2 position adjacent to the ketone.

-

-

Electrophile Addition: Add the desired alkyl halide (1.1 eq) and stir at room temperature for 12 hours. Monitor the consumption of the starting material via LC-MS.

-

Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO3 . This biphasic system ensures that any unreacted HCl or DIPEA salts partition strictly into the aqueous layer, while the neutral N-alkylated product remains in the organic DCM layer. Extract, dry over Na2SO4 , and concentrate under reduced pressure.

Protocol B: Chemoselective Reductive Amination

Objective: To convert the ketone into a substituted amine, creating a complex diamine scaffold.

-

Imine Formation: Dissolve the N-protected derivative of CAS 2361635-56-3 in 1,2-dichloroethane (DCE). Add the primary amine (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

-

Expert Insight (Causality): Acetic acid acts as a Brønsted acid catalyst. It accelerates the formation of the intermediate iminium ion by protonating the carbonyl oxygen, making the carbon center more electrophilic and susceptible to amine attack.

-

-

Chemoselective Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride ( NaBH(OAc)3 ) in small portions.

-

Expert Insight (Causality): NaBH(OAc)3 is specifically selected because it is a mild reducing agent that selectively reduces iminium ions over unreacted ketones. Utilizing a stronger reductant like LiAlH4 or NaBH4 would prematurely reduce the ketone to an alcohol, destroying the desired chemoselectivity.

-

-

Isolation: Stir for 16 hours at room temperature. Quench with 1N NaOH to break down stable boron complexes, extract with ethyl acetate, and purify via flash column chromatography.

Synthetic divergence of CAS 2361635-56-3 into N-functionalized or carbonyl-modified scaffolds.

Safety, Handling, and Regulatory Compliance

When handling CAS 2361635-56-3, strict adherence to safety protocols is mandatory. The compound is classified under the Globally Harmonized System (GHS) with the following hazards[3]:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H336): May cause drowsiness or dizziness.

Handling Requirements: All synthetic manipulations, especially the free-basing step outlined in Protocol A, must be conducted inside a certified chemical fume hood to mitigate inhalation risks. Nitrile gloves and safety goggles are strictly required to prevent dermal and ocular exposure.

References

- Title: CAS:2361635-56-3, 2-Methoxy-1-(piperidin-2-yl)

- Title: 2-methoxy-1-(piperidin-2-yl)

- Title: Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols Source: BenchChem URL

- Title: (PDF)

- Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega URL

Sources

Piperidine Derivatives in Research: A Technical Guide to a Privileged Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products. This six-membered nitrogen-containing heterocycle is a recurring motif in drugs targeting a wide range of diseases, from central nervous system (CNS) disorders to cancer and infectious diseases.[1] Its significance stems from a unique combination of properties: a three-dimensional structure that allows for precise spatial orientation of substituents, a basic nitrogen atom that can be crucial for target engagement and modulating physicochemical properties, and general metabolic stability. This technical guide provides an in-depth exploration of piperidine derivatives in research, covering their pharmacological significance, diverse applications, and the synthetic strategies employed to generate them. We will delve into the causality behind experimental choices, present detailed protocols, and use data-driven visualizations to offer a comprehensive resource for professionals in drug discovery and development.

The Piperidine Scaffold: A Profile of a Privileged Structure

The utility of the piperidine scaffold in drug design is not coincidental; it is rooted in its fundamental physicochemical and structural properties.[1] For drug development professionals, understanding these characteristics is key to leveraging the scaffold's full potential.

1.1. Physicochemical Properties

The piperidine ring's properties can be finely tuned through substitution, making it a versatile tool for optimizing a drug candidate's profile.

| Property | Value/Characteristic | Significance in Drug Design |

| pKa (Conjugate Acid) | ~11.2 | The strongly basic nitrogen is often protonated at physiological pH, enabling ionic interactions with targets and enhancing aqueous solubility. |

| logP (Octanol/Water) | ~0.84 | Piperidine possesses a moderate lipophilicity, which can be modulated with substituents to balance solubility and membrane permeability for optimal ADME properties. |

| Conformational Flexibility | Prefers a rigid chair conformation | The ring's defined 3D geometry allows for the precise positioning of substituents in axial or equatorial positions to maximize binding affinity with biological targets.[1] |

| Hydrogen Bonding | The N-H group is a hydrogen bond donor; the nitrogen lone pair is an acceptor. | This dual capability allows for critical interactions within protein binding pockets, contributing to target affinity and selectivity.[1] |

| Metabolic Stability | Generally stable | The saturated ring is less prone to metabolic degradation than aromatic systems, though oxidation can occur, often at positions adjacent to the nitrogen.[1] |

The decision to incorporate a piperidine ring is often a strategic choice to enhance "druggability." Its presence can improve pharmacokinetic (ADME) properties, facilitate transport across biological membranes, and often leads to reduced toxicity.[1]

1.2. A Versatile Building Block in Medicinal Chemistry

The piperidine nucleus is one of the most common heterocyclic structures found in pharmaceuticals.[2] Its derivatives are integral to more than twenty classes of drugs, highlighting its remarkable versatility.[2][3] This prevalence is a testament to the scaffold's ability to serve multiple roles:

-

Pharmacophore Element: In many drugs, the piperidine nitrogen and/or its substituents directly interact with the active site of a biological target.[4] For example, the benzyl-piperidine group is known to provide excellent binding to the catalytic site of acetylcholinesterase, a key target in Alzheimer's disease therapy.[5]

-

Structural Scaffold: It provides a rigid framework to orient other functional groups in the correct three-dimensional space for optimal interaction with a receptor or enzyme.

-

Physicochemical Modulator: The piperidine moiety can be used to adjust properties like solubility and lipophilicity to improve a molecule's overall ADME profile.[1]

The Broad Pharmacological Spectrum of Piperidine Derivatives

Piperidine derivatives have demonstrated a vast range of pharmacological activities, making them a subject of intense research across numerous therapeutic areas.[6] Their ability to interact with a wide variety of biological targets is a key driver of their success.

The following diagram illustrates the diverse therapeutic applications stemming from the piperidine core.

Caption: Diverse therapeutic applications of piperidine derivatives.

2.1. Central Nervous System (CNS) Disorders

The piperidine scaffold is particularly prominent in drugs targeting the CNS. Its ability to house a basic nitrogen atom, a common feature in many neurotransmitters, allows these molecules to interact with various receptors and transporters in the brain.

-

Antipsychotics: Derivatives like pimozide and pipotiazine are used as antipsychotic medications.[6] The benzoylpiperidine fragment, in particular, is a privileged structure in the design of atypical antipsychotics, targeting serotoninergic and dopaminergic receptors.[7][8]

-

Analgesics: Opioid painkillers such as meperidine feature a piperidine core, which is crucial for their interaction with opioid receptors to produce pain relief.[6]

-

Alzheimer's Disease: Donepezil, a widely used medication for Alzheimer's, is a piperidine derivative that acts as an acetylcholinesterase inhibitor.[2][6] The benzyl-piperidine moiety is key to its binding within the enzyme's catalytic site.[5]

2.2. Oncology

In cancer therapy, piperidine moieties are frequently incorporated into the design of targeted agents.[5]

-

Apoptosis Induction: Certain spirooxindolopyrrolidine-embedded piperidinone compounds have shown potent anticancer activity by inducing apoptosis in tumor cells.[5]

-

Kinase Inhibition: The IκB kinase (IKKβ) is a major factor in chronic inflammation within carcinomas. Piperidinone derivatives have been developed as potent IKKβ inhibitors.[5]

-

PARP Inhibition: Niraparib, a selective poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment, features a piperidine ring in its structure.

2.3. Infectious and Parasitic Diseases

The piperidine scaffold is also found in agents designed to combat infectious diseases.

-

Antiviral Properties: Natural alkaloids containing fused piperidine rings, such as Aloperine and Matrine, have demonstrated antiviral and anti-inflammatory effects.[5]

-

Antiparasitic Agents: Febrifugine and its synthetic analog halofuginone are effective antiparasitic drugs based on a piperidine structure.[5]

2.4. Metabolic Disorders

-

Antidiabetic Activity: Voglibose, an alpha-glucosidase inhibitor used as an oral antidiabetic drug, is a piperidine derivative.[6] Its mechanism involves delaying the absorption of glucose in the digestive tract.

Synthetic Strategies for Accessing Piperidine Derivatives

The widespread use of piperidine derivatives has driven the development of numerous synthetic methods to construct and functionalize this important heterocycle. The choice of synthetic route is critical and is often dictated by the desired substitution pattern, stereochemistry, and the overall efficiency of the sequence.

The following workflow outlines a general approach from synthesis to biological evaluation.

Caption: General workflow for synthesis and evaluation of piperidine derivatives.

3.1. Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.

-

Causality: This approach is favored for its directness. However, the high aromatic stability of the pyridine ring often requires harsh conditions (high pressure and temperature) and robust catalysts.

-

Methodology: The reaction typically employs transition metal catalysts like ruthenium, rhodium, or palladium on a solid support under a hydrogen atmosphere.[2] Recent advances focus on developing heterogeneous catalysts, such as nickel silicide, and optimizing conditions to achieve high diastereoselectivity (e.g., cis-hydrogenation) under milder conditions.[2]

Protocol: Diastereoselective cis-Hydrogenation of a Substituted Pyridine

-

Catalyst Preparation: A heterogeneous ruthenium catalyst (e.g., Ru/C) is prepared and activated according to standard procedures.

-

Reaction Setup: In a high-pressure autoclave, the substituted pyridine substrate is dissolved in a suitable solvent (e.g., methanol or water).[2] The catalyst is added under an inert atmosphere (e.g., argon).

-

Hydrogenation: The vessel is sealed, purged, and pressurized with hydrogen gas (typically 50-100 bar). The reaction mixture is heated (e.g., 80-120 °C) and stirred vigorously for 12-24 hours.

-

Workup: After cooling and careful depressurization, the catalyst is removed by filtration through a pad of celite.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude piperidine derivative is purified by column chromatography or crystallization to yield the predominantly cis-isomer.

-

Validation: The stereochemical outcome is confirmed using 1H NMR spectroscopy, analyzing the coupling constants of the ring protons.

3.2. Intramolecular Cyclization Reactions

Intramolecular cyclization strategies build the piperidine ring from an acyclic precursor that already contains the nitrogen atom.[2]

-

Causality: These methods offer excellent control over the substitution pattern and stereochemistry of the final product. The challenge lies in the synthesis of the linear precursor and achieving high selectivity in the cyclization step.

-

Methodology: A wide variety of cyclization reactions are employed, including intramolecular aza-Michael additions, metal-catalyzed cyclizations, and electrophilic cyclizations.[2] For instance, a 1,6-enyne can undergo an intramolecular radical cascade cyclization to form a polysubstituted piperidine.[2]

3.3. Modern Synthetic Approaches

The demand for enantiomerically pure and complex piperidine derivatives has spurred the development of advanced synthetic methods.

-

Aza-Diels-Alder Reaction: This cycloaddition reaction provides a convergent route to tetrahydropyridines, which can then be reduced to piperidines. It is a powerful tool for creating multiple stereocenters in a single step.

-

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex piperidine structures in a single pot from three or more starting materials, offering high efficiency and atom economy.[3]

-

C-H Functionalization: Direct functionalization of the C-H bonds of a pre-formed piperidine ring is a modern strategy that avoids the need for pre-functionalized substrates, making synthetic routes more concise.

Conclusion and Future Perspectives

The piperidine scaffold is undeniably a pillar of modern medicinal chemistry.[2][5] Its unique combination of structural and physicochemical properties has cemented its status as a privileged structure in drug discovery.[1] The extensive and ever-growing range of pharmacological activities associated with its derivatives—from CNS agents to anticancer and antidiabetic drugs—ensures its continued relevance.[6][9]

Future research will likely focus on several key areas:

-

Novel Synthetic Methodologies: The development of more efficient, stereoselective, and "green" synthetic methods will remain a priority to access novel and complex piperidine architectures.

-

Spirocyclic Derivatives: The use of spirocyclic piperidine systems is a growing trend, as these modifications can enhance metabolic stability and improve ADME properties by increasing the three-dimensionality of the molecule.[1]

-

Targeted Drug Delivery: The basic nitrogen of the piperidine ring can be leveraged for developing pH-sensitive drug delivery systems or for targeting acidic microenvironments, such as those found in tumors.

As our understanding of disease biology deepens, the piperidine ring will continue to serve as a reliable and versatile scaffold for the design and development of the next generation of therapeutics, providing a robust foundation upon which to build molecules with enhanced efficacy, selectivity, and safety profiles.

References

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development (IJNRD). [Link]

-

D'yakonov, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

D'yakonov, V. A., et al. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

-

D'yakonov, V. A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Kracmarova, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

D'yakonov, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

D'yakonov, V. A., et al. (2023). Peer-review of Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug development & registration. [Link]

-

El-Gamal, M. I., et al. (2021). Piperidine nucleus in the field of drug discovery. Scilit. [Link]

-

Basile, L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

-

Basile, L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. ijnrd.org [ijnrd.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

Physicochemical Profiling of 2-Methoxy-1-piperidin-2-ylethanone Hydrochloride: A Comprehensive Guide to Solubility and Stability

Executive Summary

The transition of a novel synthetic molecule from discovery to preclinical development hinges on a rigorous understanding of its physicochemical properties. 2-Methoxy-1-piperidin-2-ylethanone hydrochloride (CAS: 2361635-56-3) represents a unique structural class—a piperidine derivative functionalized with an alpha-methoxy ketone moiety[1][2]. While the piperidine core offers well-documented basicity and predictable salt-formation characteristics, the adjacent alpha-methoxy ketone introduces specific electronic and steric variables that directly dictate the molecule's thermodynamic solubility and degradation pathways.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we establish a self-validating, empirical framework to evaluate the solubility and stability of this compound. By understanding the causality behind the molecule's behavior, formulation scientists can proactively mitigate risks associated with poor bioavailability or premature degradation during early-stage drug development.

Structural Causality: The "Why" Behind the Chemistry

To predict the behavior of 2-Methoxy-1-piperidin-2-ylethanone hydrochloride, we must deconstruct its molecular architecture:

-

The Piperidine Ring & Hydrochloride Salt: Unsubstituted piperidine is a strong secondary amine with a conjugate acid pKa of approximately 11.12[3][4]. By isolating this compound as a hydrochloride salt, the nitrogen atom is fully protonated at physiological pH ranges (pH 1.2 to 7.4). This ionic state significantly lowers the crystal lattice energy when exposed to water, driving highly favorable ion-dipole interactions that ensure robust aqueous solubility[5][6].

-

The Alpha-Methoxy Ketone Moiety: The presence of the methoxy group adjacent to the carbonyl carbon serves a dual purpose. First, it increases the polar surface area (PSA), further aiding aqueous solvation. Second, it acts as an electron-withdrawing group via inductive effects, which can slightly increase the electrophilicity of the carbonyl carbon. This structural feature is the primary liability for stability, making the molecule susceptible to base-catalyzed enolization or acid-catalyzed cleavage under extreme pH stress.

Thermodynamic Solubility Assessment

In early drug discovery, kinetic solubility (often measured via laser nephelometry in DMSO/buffer mixtures) is used for rapid screening. However, for formulation development, thermodynamic solubility is the mandatory "gold standard"[7][8]. The shake-flask method provides the true equilibrium solubility of the crystalline solid in an aqueous buffer, free from the supersaturation artifacts caused by DMSO cosolvents[9].

Protocol: Standardized Shake-Flask Methodology

This protocol is designed to be a self-validating system, ensuring equilibrium is genuinely reached.

-

Buffer Preparation: Prepare minimalist universal buffers (MUB) at pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8 (simulated intestinal fluid), and pH 7.4.

-

Saturation: Add an excess of crystalline 2-Methoxy-1-piperidin-2-ylethanone hydrochloride (approx. 50 mg) to 1.0 mL of each buffer in sealed borosilicate glass vials[10][11].

-

Equilibration: Agitate the vials on an orbital shaker at 300 RPM at a constant temperature of 25.0 ± 0.1°C for 48 hours. Causality note: 48 hours is required to ensure the transition from kinetic dissolution to true thermodynamic solid-liquid equilibrium[11].

-

Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification: Dilute the filtrate appropriately and quantify the compound concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a validated calibration curve.

-

Validation Check: Measure the final pH of the supernatant. Hydrochloride salts can lower the microenvironmental pH upon dissolution; recording the final pH is critical for accurate Henderson-Hasselbalch modeling[10].

Quantitative Data: Predicted pH-Solubility Profile

Based on the pKa of the piperidine core (~11.1) and the salt form, the compound exhibits highly pH-dependent solubility, characteristic of basic amines.

| Buffer System | Initial pH | Expected Final pH | Thermodynamic Solubility (mg/mL) | Dominant Species |

| 0.1 N HCl | 1.2 | 1.2 | > 100.0 (Freely Soluble) | Fully Protonated |

| Acetate Buffer | 4.5 | 4.3 | > 100.0 (Freely Soluble) | Fully Protonated |

| Phosphate Buffer | 6.8 | 6.5 | 45.0 - 60.0 (Soluble) | Protonated |

| Phosphate Buffer | 7.4 | 7.1 | 15.0 - 25.0 (Sparingly Soluble) | Mixed (Protonated/Free Base) |

Table 1: Anticipated thermodynamic solubility profile of 2-Methoxy-1-piperidin-2-ylethanone HCl across physiological pH ranges.

Stability Assessment: ICH Q1A(R2) Framework

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of temperature, humidity, and light[12][13]. Because 2-Methoxy-1-piperidin-2-ylethanone is a hydrochloride salt, it is inherently prone to hygroscopicity. Moisture uptake can lead to deliquescence or solid-state hydrolysis of the alpha-methoxy ketone.

Protocol: Forced Degradation (Stress Testing)

Before initiating long-term stability, forced degradation studies must be executed to elucidate the intrinsic degradation pathways and validate the stability-indicating power of the HPLC method[14].

-

Acidic Hydrolysis: 1 mg/mL API in 0.1 N HCl, heated to 60°C for 7 days.

-

Alkaline Hydrolysis: 1 mg/mL API in 0.1 N NaOH, heated to 60°C for 7 days. (Expect rapid degradation here due to base-catalyzed reactions at the ketone).

-

Oxidative Stress: 1 mg/mL API in 3% H₂O₂ at room temperature for 48 hours. (Targets the secondary/tertiary nitrogen of the piperidine ring, potentially forming N-oxides).

-

Photostability (ICH Q1B): Solid API exposed to 1.2 million lux hours and 200 watt hours/square meter of UV light[13].

Protocol: Accelerated and Long-Term Stability

Following the ICH Q1A(R2) guidelines for Climate Zones I and II[12]:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

Packaging: Store the API in double low-density polyethylene (LDPE) bags, placed inside a high-density polyethylene (HDPE) drum with a desiccant, simulating commercial packaging to mitigate moisture ingress.

Quantitative Data: Forced Degradation Matrix

| Stress Condition | Duration | Temp (°C) | Expected Degradation (%) | Primary Degradation Mechanism |

| 0.1 N HCl (Acid) | 7 Days | 60°C | < 5.0% | Minor ether cleavage |

| 0.1 N NaOH (Base) | 7 Days | 60°C | 15.0 - 25.0% | Base-catalyzed enolization / cleavage |

| 3% H₂O₂ (Oxidation) | 48 Hours | 25°C | 5.0 - 10.0% | N-oxidation of piperidine ring |

| Photostability | 1.2M Lux Hrs | 25°C | < 2.0% | Highly stable (lack of chromophores) |

Table 2: Predictive forced degradation matrix based on structural liabilities of the alpha-methoxy ketone and piperidine core.

Integrated Workflow Visualization

To streamline the preclinical evaluation of 2-Methoxy-1-piperidin-2-ylethanone hydrochloride, the following decision-tree workflow illustrates the parallel execution of solubility and stability profiling.

Integrated physicochemical profiling workflow for piperidine-derivative drug candidates.

Formulation Implications

The data generated from the shake-flask and ICH Q1A(R2) protocols directly dictate the formulation strategy:

-

High Gastric Solubility: The compound's high solubility at pH 1.2 suggests that it will dissolve rapidly in the stomach. Formulators should consider immediate-release (IR) solid oral dosage forms.

-

Moisture Sensitivity: Due to the hygroscopic nature of piperidine hydrochlorides[6], wet granulation should be avoided if possible. Direct compression using anhydrous excipients (e.g., anhydrous dibasic calcium phosphate or microcrystalline cellulose) is recommended.

-

Alkaline Excipient Incompatibility: Given the expected degradation under basic conditions (Table 2), alkaline excipients such as magnesium stearate or sodium bicarbonate should be rigorously tested in binary excipient compatibility studies or replaced with neutral alternatives like sodium stearyl fumarate.

References

-

NextSDS. "2-methoxy-1-(piperidin-2-yl)ethan-1-one hydrochloride — Chemical Substance Information." NextSDS Database. Available at: [Link]

-

ChemSrc. "2-Methoxy-1-piperidin-2-ylethanone;hydrochloride (CAS: 2361635-56-3)." ChemSrc Database. Available at: [Link]

-

Baka, E., et al. "A review of methods for solubility determination in biopharmaceutical drug characterization." Journal of Pharmaceutical Investigation, Taylor & Francis. Available at: [Link]

-

Fuguet, E., et al. "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling." University of Barcelona. Available at: [Link]

-

Zhou, L., et al. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences, PubMed. Available at: [Link]

-

European Medicines Agency (EMA) / ICH. "ICH Q1A(R2) - Stability Testing of New Drug Substances and Products." ICH Guidelines. Available at: [Link]

-

Memmert. "Stability tests according to ICH Q1A (R2) - Climate chambers Whitepaper." Memmert GmbH. Available at: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. 2361635-56-3_CAS号:2361635-56-3_2-Methoxy-1-piperidin-2-ylethanone;hydrochloride - 化源网 [m.chemsrc.com]

- 3. Piperidine | 110-89-4 [chemicalbook.com]

- 4. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 5. Buy 2-(Piperidin-2-yl)propan-2-ol hydrochloride | 861370-82-3 [smolecule.com]

- 6. Piperidine â Grokipedia [grokipedia.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diposit.ub.edu [diposit.ub.edu]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. memmert.com [memmert.com]

- 13. pharma.gally.ch [pharma.gally.ch]

- 14. memmert.com [memmert.com]

Technical Whitepaper: Safety, Handling, and Experimental Applications of 2-Methoxy-1-(piperidin-2-yl)ethan-1-one Hydrochloride

An in-depth technical guide on the handling, safety, and experimental application of 2-Methoxy-1-(piperidin-2-yl)ethan-1-one hydrochloride, designed for researchers and drug development professionals.

Chemical Identity & Structural Rationale

2-Methoxy-1-(piperidin-2-yl)ethan-1-one hydrochloride (CAS: 2361635-56-3) is a specialized synthetic building block frequently utilized in drug discovery and medicinal chemistry[1]. The molecule features a piperidine ring—a ubiquitous pharmacophore in neuroactive and metabolic drugs—coupled with a methoxy ketone side chain.

The formulation of this compound as a hydrochloride salt is a deliberate chemical design choice rather than a mere manufacturing byproduct. By protonating the secondary amine of the piperidine ring, the hydrochloride salt prevents the volatilization of the free base, significantly enhances aqueous solubility for biological assays, and prevents oxidative degradation of the amine during long-term storage.

Physicochemical Properties

To ensure reproducibility in experimental design, the core physicochemical parameters are summarized below[1],[2]:

| Property | Value | Experimental Relevance |

| Chemical Name | 2-Methoxy-1-(piperidin-2-yl)ethan-1-one HCl | Nomenclature standard |

| CAS Number | 2361635-56-3 | Database querying & procurement |

| EC Number | 187-427-7 | Regulatory compliance |

| Molecular Formula | C8H16ClNO2 | Stoichiometric calculations |

| Molecular Weight | 193.67 g/mol | Molarity and dilution math |

| Standard Purity | ≥95% | Analytical baseline for assays |

Mechanistic Toxicology & Hazard Profile

Understanding the causality behind a compound's hazard profile is critical for designing effective safety protocols. According to GHS classifications, this compound presents three primary hazards[2]:

-

Skin Irritation 2 (H315) & Eye Irritation 2A (H319): The hydrochloride salt is inherently acidic upon dissolution. When in contact with the moisture of the skin or the mucosal membranes of the eyes, it causes localized pH shifts. Furthermore, if the free amine dissociates, its nucleophilic nature disrupts lipid bilayers, leading to acute irritation[2].

-

STOT SE 3 (H336 - Narcotic Effects): Specific Target Organ Toxicity (Single Exposure) manifesting as drowsiness or dizziness is a hallmark of many piperidine derivatives[2]. Because the piperidine moiety is lipophilic enough to cross the blood-brain barrier (once neutralized physiologically), it can interact with central nervous system (CNS) targets such as GABA receptors. Inhalation of airborne dust or aerosols can lead to rapid systemic absorption and subsequent narcotic effects.

Self-Validating Experimental Protocols

To ensure scientific integrity, the preparation of stock solutions must be treated as a self-validating system. The following protocol guarantees both the safety of the operator and the chemical fidelity of the assay.

Step-by-step preparation and validation workflow for in vitro assay stock solutions.

SOP: Preparation and Validation of a 10 mM Aqueous Stock Solution

-

Equilibration: Allow the sealed vial to equilibrate to room temperature inside a desiccator for 30 minutes.

-

Causality: Hydrochloride salts are highly hygroscopic; opening a cold vial introduces atmospheric moisture, which adds water weight and compromises the precise molarity of the sample.

-

-

Gravimetric Analysis: Inside a Class II biological safety cabinet or ventilated fume hood, weigh exactly 1.94 mg of the compound using an analytical balance.

-

Solubilization: Transfer the powder to a sterile microcentrifuge tube and add 1.0 mL of LC-MS grade water.

-

Causality: While DMSO is a standard solvent, the HCl salt form of this compound provides excellent aqueous solubility. Using water eliminates DMSO-induced cytotoxicity artifacts in downstream cellular assays.

-

-

Homogenization: Vortex for 30 seconds. If micro-particulates remain, sonicate in a room-temperature water bath for 2 minutes.

-

Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to ensure sterility.

-

Quality Control (The Self-Validating Step): Before biological application, extract a 5 µL aliquot, dilute 1:100 in methanol, and analyze via LC-MS. The presence of a dominant [M+H]+ peak at m/z 158.1 confirms the structural integrity of the free base (MW 157.21 g/mol ) and validates that no degradation of the ketone moiety occurred during transit or storage.

-

Storage: Aliquot the remaining validated stock into 50 µL volumes and store at -20°C.

Emergency Response & Spill Management

Due to the H336 (narcotic) and irritant risks, spill management must prioritize respiratory and dermal protection[2].

Hazard assessment and emergency response workflow for 2-methoxy-1-(piperidin-2-yl)ethan-1-one HCl.

Containment Steps:

-

Evacuation & Ventilation: If a powder spill occurs outside a fume hood, immediately clear the immediate bench area to prevent inhalation of dust, which could trigger dizziness or systemic narcotic effects (H336)[2].

-

Neutralization & Absorption: Do not sweep dry powder, as this aerosolizes the compound. Gently cover the spill with damp absorbent pads (using water to leverage the compound's aqueous solubility).

-

Disposal: Place all contaminated materials into a sealed, labeled hazardous waste container. Wash the affected benchtop with a mild alkaline detergent to neutralize residual hydrochloride salts.

References

-

Title: 2-methoxy-1-(piperidin-2-yl)ethan-1-one hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Application Notes and Protocols for the In Vivo Experimental Use of 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its prevalence is attributed to favorable physicochemical properties that often translate to improved pharmacokinetic profiles and enhanced biological activity.[1] 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride is a piperidine derivative with potential for investigation across various therapeutic areas where piperidine-containing molecules have shown promise, including neuroscience, oncology, and inflammatory diseases.[3][4]

This guide provides a comprehensive framework for the initial in vivo evaluation of 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride. The protocols detailed herein are designed to be adaptable and are grounded in established methodologies for the preclinical assessment of novel chemical entities.[5] It is imperative to recognize that as a compound with limited publicly available in vivo data, a cautious and systematic approach is paramount.

Hypothesized Therapeutic Potential and Mechanism of Action

While the specific biological targets of 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride are not yet elucidated, the broader class of piperidine derivatives has demonstrated a wide range of pharmacological activities. These include, but are not limited to, modulation of G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3] For instance, many opioid analgesics feature a piperidine ring that is crucial for their interaction with the µ-opioid receptor. Furthermore, piperidine-based compounds have been developed as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.

Given the structural alerts within 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride, plausible initial hypotheses for its mechanism of action could involve targets within the central nervous system (CNS) or inflammatory pathways. The following application notes and protocols are structured to enable a broad initial screening to uncover its potential therapeutic utility.

PART 1: Preliminary In Vivo Assessment

A critical first step in the in vivo characterization of any new chemical entity is to establish a safe and tolerable dose range. This is typically achieved through a Maximum Tolerated Dose (MTD) study.[5]

Protocol 1: Maximum Tolerated Dose (MTD) Study in Rodents

Objective: To determine the highest dose of 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride that can be administered to a rodent species without causing unacceptable toxicity.

Materials:

-

2-Methoxy-1-piperidin-2-ylethanone;hydrochloride (CAS: 2361635-56-3)[6]

-

Vehicle (e.g., sterile saline, 0.5% methylcellulose)

-

Male and female Swiss Webster mice or Sprague-Dawley rats (8-10 weeks old)

-

Standard laboratory animal caging and husbandry supplies

-

Analytical balance, vortex mixer, and sonicator

-

Appropriate sized gavage needles or syringes for the chosen route of administration

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory environment for at least 7 days prior to the study.

-

Dose Selection: Based on in vitro cytotoxicity data (if available) and literature on structurally similar compounds, select a starting dose and a series of escalating doses (e.g., 10, 30, 100, 300 mg/kg).[5]

-

Formulation Preparation: Prepare a homogenous solution or suspension of the test compound in the chosen vehicle. The concentration should be calculated to ensure the appropriate dose is administered in a consistent volume (e.g., 10 mL/kg for oral gavage in mice).

-

Group Allocation: Assign 3-5 animals of each sex per dose group, including a vehicle control group.

-

Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

-

Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 4 hours post-dose) and then daily for 14 days. Observations should include changes in posture, activity, grooming, and any signs of distress.

-

Body Weight Measurement: Record the body weight of each animal prior to dosing and at regular intervals throughout the 14-day observation period.

-

Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10-20% reduction in body weight.

-

Data Analysis: Compile and analyze the data on clinical observations, body weight changes, and mortality.

Table 1: Example MTD Study Design

| Group | Treatment | Dose (mg/kg) | Route | N (male/female) |

| 1 | Vehicle | 0 | Oral | 3/3 |

| 2 | Compound | 10 | Oral | 3/3 |

| 3 | Compound | 30 | Oral | 3/3 |

| 4 | Compound | 100 | Oral | 3/3 |

| 5 | Compound | 300 | Oral | 3/3 |

Workflow for MTD Determination

Caption: Workflow for a typical in vivo Maximum Tolerated Dose study.

PART 2: Exploratory Efficacy Screening

Following the determination of a tolerated dose range, exploratory efficacy studies can be initiated based on the hypothesized therapeutic potential of the compound. Below are example protocols for assessing analgesic and anti-inflammatory activity, common applications for piperidine derivatives.[7]

Protocol 2: Assessment of Analgesic Activity (Tail-Flick Test)

Objective: To evaluate the potential analgesic effects of 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride in a model of acute thermal pain.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Tail-flick analgesiometer

-

Test compound and vehicle

-

Standard analgesic drug (e.g., Morphine) for positive control

Procedure:

-

Animal Acclimatization: Acclimatize animals to the experimental setup for at least one hour before testing to minimize stress-induced analgesia.

-

Baseline Measurement: Gently hold the animal and place the distal part of its tail on the radiant heat source of the tail-flick apparatus. Record the time taken for the animal to flick its tail (baseline latency). A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.

-

Compound Administration: Administer the test compound, vehicle, or positive control at predetermined doses (selected based on the MTD study).

-

Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement.

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Table 2: Example Data Summary for Tail-Flick Test

| Treatment | Dose (mg/kg) | Time (min) | Mean Tail-Flick Latency (s) | % MPE |

| Vehicle | - | 0 | 2.5 ± 0.2 | 0 |

| 60 | 2.6 ± 0.3 | 1.3 | ||

| Compound X | 10 | 0 | 2.4 ± 0.2 | 0 |

| 60 | 5.8 ± 0.5 | 44.7 | ||

| Morphine | 5 | 0 | 2.5 ± 0.3 | 0 |

| 60 | 8.9 ± 0.6 | 85.3 |

Protocol 3: Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Model

Objective: To assess the potential anti-inflammatory effects of 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride by measuring its impact on pro-inflammatory cytokine production.

Materials:

-

BALB/c mice

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound and vehicle

-

Dexamethasone as a positive control

-

ELISA kits for TNF-α and IL-6

-

Materials for blood collection and plasma separation

Procedure:

-

Animal Grouping and Dosing: Group animals and administer the test compound, vehicle, or dexamethasone orally or intraperitoneally.

-

LPS Challenge: After a predetermined pretreatment time (e.g., 1 hour), administer LPS (e.g., 1 mg/kg) via intraperitoneal injection to induce an inflammatory response.

-

Blood Collection: At the peak time of cytokine expression (e.g., 1.5-2 hours post-LPS for TNF-α), collect blood samples via cardiac puncture under terminal anesthesia.

-

Plasma Separation: Process the blood to obtain plasma.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the plasma using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle-treated LPS group. Calculate the percentage inhibition of cytokine production.

Signaling Pathway Visualization

Caption: Hypothesized inhibition of the LPS-induced inflammatory pathway.

PART 3: Data Interpretation and Next Steps

The results from these preliminary in vivo studies will provide crucial insights into the safety profile and potential therapeutic applications of 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride.

-

Favorable Outcome: If the compound is well-tolerated and demonstrates significant activity in an efficacy model, further studies are warranted. These would include dose-response studies to establish an ED50, pharmacokinetic studies to understand its ADME properties, and evaluation in more complex disease models.

-

Unfavorable Outcome: If the compound shows a narrow therapeutic window (toxicity at or near efficacious doses) or a lack of efficacy, a thorough review of the data is necessary.[5] This may lead to the synthesis of analogues to improve the safety or potency profile.

Conclusion